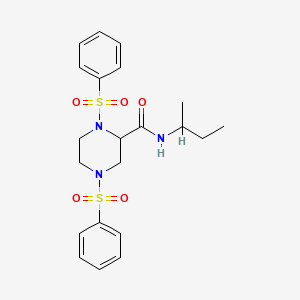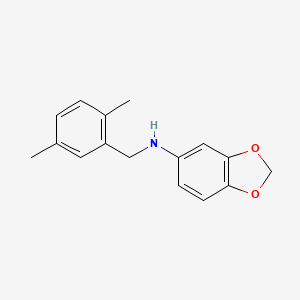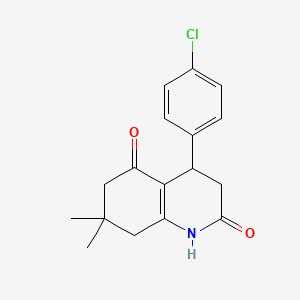
2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
説明
2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, commonly known as fluoroketone, is a chemical compound that is widely used in scientific research. It is a ketone that is structurally similar to the widely used anesthetic agent, ketamine. Fluoroketone has been found to have a wide range of applications in research, from studying the mechanisms of anesthesia to investigating the molecular basis of pain.
科学的研究の応用
Crystal Structure Analysis
A study by Manolov & Maichle-Mössmer (2013) investigated the crystal structure of 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5methylcyclohexanone using X-ray crystallography. The compound crystallizes in a monoclinic system, characterized by specific parameters such as the space group P2 1/c and cell dimensions. This study contributes to understanding the molecular geometry and structural properties of the compound (Manolov & Maichle-Mössmer, 2013).
Regioselective Reactions
Kriven’ko et al. (2003) researched the regioselective reactions of cyclohexanones, including derivatives similar to 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. The study focused on reactions with ethanolamine and ethylene glycol, highlighting the compound's behavior in regioselective synthesis processes (Kriven’ko et al., 2003).
Intramolecular Aldol Condensations
Sekiya et al. (1973) discussed the aldol condensation reactions of similar compounds, revealing insights into the behavior of these cyclohexanone derivatives in chemical synthesis, particularly in reactions involving aldol condensations and dehydrations (Sekiya et al., 1973).
Antimicrobial Activity
Gein et al. (2005) investigated the synthesis and antimicrobial activity of cyclohexanone derivatives. This study provides information on the potential biological applications of such compounds, particularly in the context of antimicrobial properties (Gein et al., 2005).
Synthesis of Isoquinoline Derivatives
Dyachenko et al. (2015) explored the synthesis of isoquinoline derivatives using cyclohexanones, including those structurally similar to 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. This study provides insights into the compound's use in synthesizing complex heterocyclic structures (Dyachenko et al., 2015).
Synthesis of Indazoles
Vafina et al. (2001) reported on the synthesis of indazoles using cyclohexanones, demonstrating the utility of these compounds in the synthesis of pharmacologically relevant structures (Vafina et al., 2001).
Tautomeric Forms Study
Sorokin et al. (2004) examined the tautomeric forms of cyclohexanone derivatives. This researchprovides valuable information about the keto-enol tautomerism and isolation of individual tautomeric forms of compounds structurally related to 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. Understanding these tautomeric forms is crucial in various chemical synthesis processes and pharmaceutical applications (Sorokin et al., 2004).
Antiphage and Cryoprotector Properties
Sorokin et al. (2001) explored the antiphage and cryoprotector properties of cyclohexenylarylamines, a class of compounds derived from cyclohexanones like 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. This research indicates potential biomedical applications, including antiviral activities and cryoprotection (Sorokin et al., 2001).
Molecular and Crystal Structure Studies
Krivenko et al. (2007) focused on the molecular and crystal structure of derivatives of cyclohexanone, similar to the compound . This research is vital for understanding the molecular conformation and potential interactions of these compounds in various applications, including material sciences and drug design (Krivenko et al., 2007).
特性
IUPAC Name |
2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-4-6-12(18)7-5-11/h4-7,14-16,22H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZKIMUQLITFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386667 | |
| Record name | 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5790-26-1 | |
| Record name | 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)